molecular formula C19H13Cl2F3N2O3 B2607783 [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate CAS No. 321429-69-0

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate

Cat. No.: B2607783
CAS No.: 321429-69-0
M. Wt: 445.22
InChI Key: FBKZGXDYZBMSRU-UQQQWYQISA-N
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Description

The compound [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate (hereafter referred to as Compound A) is a synthetic indole derivative characterized by a Z-configuration at the imine bond (C=N) bridging the indole and propanoate moieties. Key structural features include:

  • A 5-chloro-substituted indole core with a 2-oxo group.
  • A benzyl group at the 1-position of the indole, substituted with a trifluoromethyl (-CF₃) group at the meta position.
  • A 3-chloropropanoate ester linked via an imine group to the indole’s 3-position.

Properties

IUPAC Name

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c20-7-6-16(27)29-25-17-14-9-13(21)4-5-15(14)26(18(17)28)10-11-2-1-3-12(8-11)19(22,23)24/h1-5,8-9H,6-7,10H2/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZGXDYZBMSRU-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate typically involves multiple steps, starting from the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro, trifluoromethyl, and other substituents through various organic reactions such as halogenation and Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets and pathways within biological systems. The indole core allows the compound to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(Z)-[5-Methyl-2-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-Chloropropanoate

Key Differences :

  • Substitution at the 5-position : Replaces the chloro group in Compound A with a methyl (-CH₃) group.
  • Reduced electron-withdrawing effects may decrease stability under acidic conditions .
Feature Compound A 5-Methyl Analog
5-Substituent Cl CH₃
Electronic Effects Electron-withdrawing Electron-donating
Lipophilicity (logP) Higher (Cl, CF₃) Slightly lower (CH₃)

5-Chloro-N-{4-Oxo-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolidin-3-yl}-3-Phenyl-1H-Indole-2-Carboxamide

Key Differences :

  • Core Structure: Replaces the propanoate ester in Compound A with a thiazolidinone ring.
  • Functional Groups: Introduces a carboxamide (-CONH-) and sulfur atom in the thiazolidinone.
  • Sulfur atoms may increase metabolic susceptibility (e.g., oxidation) compared to the ester in Compound A .
Feature Compound A Thiazolidinone Analog
Core Structure Indole-propanoate ester Indole-thiazolidinone
Solubility Moderate (ester) Higher (amide, S=O)
Metabolic Stability High (CF₃, Cl) Moderate (S oxidation)

3-{5-[(3Z)-5-Chloro-2-Oxo-1H-Indol-3-ylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl}Propanoic Acid

Key Differences :

  • Functional Groups: Replaces the ester in Compound A with a sulfanylidene (C=S) and propanoic acid (-COOH).
  • Impact :
    • Sulfanylidene groups may enhance metal-chelating properties.
    • The carboxylic acid increases acidity (pKa ~4-5), favoring ionization at physiological pH, unlike the neutral ester in Compound A .
Feature Compound A Sulfanylidene Analog
Key Group Ester (-COO-) Carboxylic acid (-COOH)
Acidity Neutral Acidic
Chelation Potential Low High (C=S)

3-(5-Chloro-2-Phenyl-1H-Indol-3-yl)Propanal

Key Differences :

  • Functional Groups: Substitutes the imine-linked propanoate in Compound A with a propanal (-CHO) group.
  • Impact :
    • The aldehyde group is highly reactive, enabling nucleophilic additions (e.g., Schiff base formation), unlike the stable ester in Compound A .
    • Synthesis via acrolein and morpholinium trifluoroacetate suggests divergent synthetic pathways .
Feature Compound A Propanal Analog
Reactivity Low (ester) High (aldehyde)
Synthetic Route Esterification Aldol condensation

Agrochemical Analogs (Pesticide Glossary)

These highlight the role of Cl and CF₃ in enhancing pesticidal activity through increased membrane permeability and resistance to degradation. Compound A’s indole core, however, distinguishes it from carbamate or phenoxy herbicide classes.

Biological Activity

The compound [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate is a complex organic molecule notable for its structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16Cl2F3N2O3C_{18}H_{16}Cl_2F_3N_2O_3 with a molecular weight of approximately 372.77 g/mol. The structure includes an indole ring system, a trifluoromethyl group, and a chloropropanoate moiety, which contribute to its unique chemical properties and biological interactions.

Biological Activity Overview

Recent studies indicate that compounds similar to This compound exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

Research has shown that indole derivatives can initiate apoptosis in various cancer cell lines. For instance, compounds with similar structures have been documented to inhibit the growth of melanoma and other cancers by inducing mitochondrial pathways leading to cell death .

Table 1: Antitumor Activity of Indole Derivatives

Compound NameCancer TypeMechanism of ActionReference
BenzofuroxanMelanomaDNA damage & apoptosis
Indole Derivative ABreast CancerInhibition of cell proliferation
Indole Derivative BColon CancerInduction of apoptosis

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups enhances their cytotoxicity against microbial pathogens .

The mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Intercalation : The indole structure may allow the compound to intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis.
  • Targeting Specific Pathways : The compound may influence specific signaling pathways involved in cell survival and apoptosis.

Case Studies

Several studies have focused on the biological effects of indole derivatives similar to This compound :

  • Study on M-HeLa Cells : A recent study evaluated the apoptotic effects of a related compound on M-HeLa cells, demonstrating significant cytotoxicity at varying concentrations over 48 hours .
    • Results Summary :
      • IC50 values indicated effective induction of late-stage apoptosis.
      • Flow cytometry analysis confirmed increased Annexin V positivity in treated cells.
  • Antimicrobial Efficacy Testing : Another study assessed the antimicrobial activity of indole derivatives against various pathogens, revealing promising results against antibiotic-resistant strains .

Q & A

How can researchers optimize the synthesis of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Reagent Selection : Use tetrahydrofuran (THF) as the solvent for its ability to stabilize intermediates and enhance reaction homogeneity. Triethylamine (Et3_3N) is recommended as a base to neutralize HCl byproducts .
    • Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates to track reaction progress. Use UV-active spots or iodine staining for visualization.
    • Purification : Isolate the product via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
  • Advanced Consideration : For scale-up, replace column chromatography with recrystallization using a solvent pair (e.g., dichloromethane/hexane) to reduce costs while maintaining purity.

What advanced techniques are critical for confirming the Z-configuration of the indol-3-ylidene moiety in this compound?

Methodological Answer:

  • X-ray Crystallography :
    • Data Collection : Grow single crystals via slow evaporation of a saturated solution in dimethyl sulfoxide (DMSO). Collect diffraction data using a synchrotron or rotating anode source.
    • Structure Solution : Use SHELXL for refinement, focusing on the anisotropic displacement parameters and residual electron density maps to validate the Z-configuration .
  • Complementary Methods :
    • NOESY NMR : Detect spatial proximity between the 3-(trifluoromethyl)benzyl group and the chloropropanoate moiety to corroborate the stereochemistry .

How should researchers design experiments to assess the biological activity of this compound, particularly its interaction with enzymatic targets?

Methodological Answer:

  • In Vitro Assays :
    • Target Selection : Screen against kinases or G-protein-coupled receptors (GPCRs) using fluorescence polarization assays. For example, measure Ca2+^{2+} flux in CHO cells expressing human V1b receptors (see SSR149415 in ).
    • Dose-Response Curves : Use a 12-point concentration range (1 nM–100 µM) to calculate IC50_{50} values. Normalize data to positive controls (e.g., AVP for V1b antagonism ).
  • In Vivo Models :
    • Stress-Induced Corticotropin Secretion : Administer the compound orally (10 mg/kg) to restrained rats and measure plasma corticotropin via ELISA .

How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Methodological Answer:

  • Validation Strategies :
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the docked pose.
    • Mutagenesis Studies : Introduce point mutations (e.g., Tyr205^{205}→Phe in the V1b receptor) to test predicted binding interactions .
  • Experimental Cross-Check :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking-derived Kd_d values .

What methodologies are recommended for studying the structure-activity relationship (SAR) of modifications to the trifluoromethylphenyl group?

Methodological Answer:

  • Synthetic Modifications :
    • Electron-Withdrawing Groups : Replace the trifluoromethyl group with nitro or cyano substituents. Monitor changes in activity via kinase inhibition assays.
    • Steric Effects : Introduce bulkier groups (e.g., tert-butyl) to probe hydrophobic binding pockets .
  • Computational SAR :
    • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent variations using Schrödinger’s FEP+ module .

How should stability studies be conducted to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation :
    • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4 and 2.0) at 37°C for 24 hours. Analyze degradation products via LC-HRMS (Waters Xevo G2-XS QToF) .
    • Photostability : Expose solid samples to UV light (320–400 nm) for 48 hours. Monitor degradation by NMR (disappearance of indole proton signals) .
  • Long-Term Storage : Store lyophilized samples at -80°C with desiccants to prevent hydrolysis of the chloropropanoate ester .

What strategies are effective in identifying and characterizing metabolites of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze via LC-HRMS .
  • In Vivo Profiling :
    • Bile Duct Cannulation : Collect bile from dosed rats (3 mg/kg, IV) and extract metabolites using solid-phase extraction (SPE) cartridges. Identify phase II metabolites (e.g., glucuronides) via MS/MS fragmentation .

How can researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) Analysis :
    • Bioavailability : Measure plasma concentrations after oral and IV administration. Calculate absolute bioavailability (F) to assess absorption limitations .
    • Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) in rodents to evaluate penetration into target tissues (e.g., brain for CNS targets) .
  • Mechanistic Studies :
    • Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

What crystallographic parameters are critical for validating the hydrogen-bonding network in this compound’s crystal structure?

Methodological Answer:

  • Refinement Metrics :
    • Hydrogen Bond Geometry : Ensure donor-acceptor distances (2.6–3.2 Å) and angles (>120°) fall within expected ranges using SHELXL .
    • Residual Density : Confirm absence of peaks >0.5 eÅ3^{-3} near hydrogen-bonded atoms.
  • Validation Tools :
    • PLATON : Analyze symmetry-equivalent interactions and calculate hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .

How should researchers design a robust protocol for assessing enantiomeric purity if asymmetric synthesis is employed?

Methodological Answer:

  • Chiral Chromatography :
    • Column Selection : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor elution with a polarimetric detector.
    • Calibration : Prepare standard solutions of both enantiomers to establish retention times and resolution (Rs_s > 2.0) .
  • Supplementary Methods :
    • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

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